molecular formula C8H8BrClO2S B1524486 3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride CAS No. 1315365-76-4

3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride

Cat. No.: B1524486
CAS No.: 1315365-76-4
M. Wt: 283.57 g/mol
InChI Key: SDICKLLRGFEVMU-UHFFFAOYSA-N
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Description

3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride: is an organic compound with the molecular formula C8H8BrClO2S and a molecular weight of 283.57 g/mol . This compound is characterized by the presence of a bromine atom, two methyl groups, and a sulfonyl chloride group attached to a benzene ring. It is commonly used as a reagent in organic synthesis due to its reactivity and functional groups.

Biochemical Analysis

Biochemical Properties

It is known that benzylic halides, such as 3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride, typically react via an SN2 pathway . This suggests that this compound could interact with enzymes and proteins that catalyze SN2 reactions.

Molecular Mechanism

It is known to participate in free radical reactions , suggesting that it may exert its effects at the molecular level through these types of reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The electrophilic aromatic substitution mechanism involves the formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity .

Properties

IUPAC Name

3-bromo-2,5-dimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2S/c1-5-3-7(9)6(2)8(4-5)13(10,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDICKLLRGFEVMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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